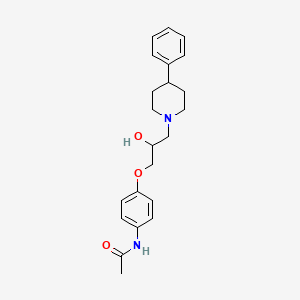
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is a complex organic compound with a molecular formula of C22H28N2O3 This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperidine with epichlorohydrin to form an intermediate. This intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to certain receptors or enzymes, potentially modulating their activity. This compound may also interact with cellular pathways involved in pain and inflammation, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxy-3-(phenyl(1-piperidinyl)methyl)phenyl)acetamide: Similar structure but with a different substitution pattern on the piperidine ring.
Fentanyl analogs: Share the piperidine ring and phenyl group but differ in their overall structure and pharmacological properties
Uniqueness
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Activité Biologique
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide, also known as compound CID 47407, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound has the following structural characteristics:
- Molecular Formula : C22H28N2O4
- IUPAC Name : N-[4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]acetamide
- SMILES : CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O
This structure suggests a potential for interaction with various biological targets due to its multiple functional groups.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on quinazoline derivatives have reported IC50 values ranging from 1.12 to 15.4 nM against various cancer cell lines, suggesting that modifications to the piperidine moiety could enhance efficacy against resistant cancer types .
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. The presence of the piperidine ring is crucial for binding to targets such as the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. For example, certain derivatives have shown IC50 values as low as 5 nM against EGFR, indicating potent inhibition .
Study 1: Cytotoxicity Assays
A study evaluating the cytotoxic effects of this compound on the MiaPaCa2 pancreatic cancer cell line reported an IC50 value of approximately 1.32 μM. This indicates a significant potential for inducing apoptosis in cancer cells .
Study 2: Structural Activity Relationship (SAR)
The SAR analysis conducted on related compounds highlighted that modifications to the aniline ring and piperidine moiety can significantly influence biological activity. Compounds with ortho and para substitutions on the aniline ring demonstrated enhanced binding affinity and cytotoxicity compared to meta-substituted variants .
Data Table: Biological Activity Summary
Propriétés
Numéro CAS |
64511-69-9 |
|---|---|
Formule moléculaire |
C22H28N2O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-17(25)23-20-7-9-22(10-8-20)27-16-21(26)15-24-13-11-19(12-14-24)18-5-3-2-4-6-18/h2-10,19,21,26H,11-16H2,1H3,(H,23,25) |
Clé InChI |
UUBCFFXJYYLANK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















